1-(1-(4-(3-Acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone, commonly referred to as OPC-21268, is a synthetic, non-peptide, orally active compound that acts as a selective antagonist of the vasopressin V1 receptor (V1R). [] It has been extensively studied in the context of cardiovascular research, particularly in relation to hypertension and heart failure, due to the role of vasopressin in these conditions. [, ]
OPC-21268 exerts its effects by competitively binding to the V1R, thereby preventing the endogenous ligand, arginine vasopressin (AVP), from binding and eliciting its biological effects. [] AVP, through the V1R, plays a role in vasoconstriction, cellular proliferation, and hypertrophy in various tissues, including vascular smooth muscle cells, hepatocytes, platelets, and mesangial cells. [, ]
The competitive antagonism of OPC-21268 has been demonstrated both in vitro and in vivo through binding kinetic studies. [, , , , , , ] Studies have shown that OPC-21268 selectively targets the V1R subtype, with minimal affinity for other vasopressin receptor subtypes (V1b, V2) or oxytocin receptors. [, , , , , ] This selectivity makes it a valuable tool for dissecting the specific contributions of V1R signaling in various physiological and pathological processes.
Hypertension: OPC-21268 has been used to study the contribution of AVP to the development and maintenance of hypertension in various animal models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRSP), and deoxycorticosterone acetate (DOCA)-salt hypertensive rats. [, , , , ] These studies have yielded valuable insights into the complex interplay between the AVP system and other vasoactive systems in the regulation of blood pressure.
Heart Failure: OPC-21268 has been utilized to elucidate the role of AVP in the pathophysiology of heart failure. [, , ] Studies using animal models of heart failure have demonstrated that OPC-21268 can improve hemodynamics and renal function, suggesting a role for V1R signaling in the progression of heart failure.
Renal Function: Research has employed OPC-21268 to explore the involvement of AVP in various aspects of renal function, including renal vasodilation, sodium excretion, and glomerulosclerosis. [, , , , ] These studies have revealed the multifaceted actions of AVP in the kidney and highlighted the potential of V1R antagonists in modulating renal function.
Brain Edema: Studies have investigated the efficacy of OPC-21268 in ameliorating brain edema in animal models. [] Research suggests that OPC-21268 can reduce brain water content and swelling by antagonizing the V1R-mediated increase in brain capillary water permeability.
Ciliary Motility: OPC-21268 has been used to investigate the role of AVP in regulating ciliary motility in airway epithelial cells. [] Studies indicate that AVP stimulates ciliary motility via V1R signaling, and OPC-21268 can effectively block this effect.
Baroreceptor Reflex: OPC-21268 has been employed to explore the influence of AVP on baroreceptor reflex function. [, , ] Research suggests that AVP, acting through the V1R, can modulate baroreceptor reflex sensitivity in both normotensive and hypertensive animal models.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2